Methyl 12-(furan-2-YL)dodecanoate
Description
Methyl 12-(furan-2-YL)dodecanoate is a fatty acid ester featuring a dodecanoate backbone modified with a furan-2-yl substituent at the 12th carbon.
Properties
CAS No. |
64137-27-5 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
methyl 12-(furan-2-yl)dodecanoate |
InChI |
InChI=1S/C17H28O3/c1-19-17(18)14-10-8-6-4-2-3-5-7-9-12-16-13-11-15-20-16/h11,13,15H,2-10,12,14H2,1H3 |
InChI Key |
HCIGFVBEVAIUOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 12-(furan-2-YL)dodecanoate typically involves the esterification of 12-(furan-2-YL)dodecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
12-(furan-2-YL)dodecanoic acid+methanolacid catalystmethyl 12-(furan-2-YL)dodecanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 12-(furan-2-YL)dodecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 12-(furan-2-YL)dodecanol.
Substitution: Various substituted furans, depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 12-(furan-2-YL)dodecanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: this compound is used in the production of polymers and resins. Its furan ring imparts desirable properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of methyl 12-(furan-2-YL)dodecanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Substituent type: Furan-2-yl vs. thioether (e.g., 12-(ethylthio)dodecanoate in ), hydroxyl (e.g., Methyl 2-hydroxydodecanoate in ), or aminophenyl groups (e.g., Methyl 12-((4-hydroxyphenyl)amino)dodecanoate in ).
- Chain length: Dodecanoate (C12) vs. longer-chain esters like octadecanoate (C18) in .
- Substituent position : Furan at the terminal carbon (C12) vs. mid-chain modifications (e.g., 3-methyl-5-propylfuran in ).
Physical and Chemical Properties
*Estimated based on structural similarity.
Reactivity and Stability
- Furan-containing esters: The electron-rich furan ring may participate in electrophilic substitution or oxidation reactions, unlike aliphatic esters like methyl dodecanoate .
- Thioether derivatives (): Sulfur atoms in 12-(ethylthio)dodecanoate could increase susceptibility to oxidative degradation compared to furan analogs.
- Hydroxyl-substituted esters () : Prone to ester hydrolysis under acidic/basic conditions, whereas furan’s aromaticity may confer stability .
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